5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- 4-Ethoxybenzoyl moiety: Introduces electron-donating ethoxy groups, affecting electronic distribution and solubility.
- 3-Hydroxy group: Facilitates hydrogen bonding and metal coordination.
- 5-Methyl-1,3,4-thiadiazol-2-yl substituent: A heterocyclic moiety known for antimicrobial and enzyme-inhibitory activities .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial and antifungal drug development.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-3-30-16-10-6-14(7-11-16)19(27)17-18(13-4-8-15(23)9-5-13)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMADOYNQAGBA-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.923 g/mol. The structure features a pyrrolidine core substituted with a chlorophenyl group and an ethoxybenzoyl moiety, which are significant for its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the 1,3,4-thiadiazole scaffold. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
Key Findings:
- Cytotoxicity Assays: The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. In vitro studies demonstrated that modifications to the substituents on the thiadiazole ring enhanced activity; for example, compounds with ethoxy or methyl substitutions showed improved potency (IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL) .
- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis in cancer cells, characterized by increased Bax/Bcl-2 ratios and activation of caspases . Cell cycle analysis revealed that treatment with these compounds led to cell cycle arrest at the S and G2/M phases.
Case Studies
- In Vivo Studies: An in vivo study using tumor-bearing mice demonstrated that derivatives of this compound could localize effectively in tumor tissues, suggesting their potential as targeted anticancer agents .
- Structure-Activity Relationship (SAR): Research has shown that specific substitutions on the thiadiazole ring significantly influence biological activity. For instance, substituting a methyl group with an ethyl group resulted in a two-fold increase in cytotoxicity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties, particularly in the following areas:
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidinones possess antimicrobial properties. The presence of the thiadiazole moiety in this compound enhances its activity against various bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. This property may be beneficial in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory mechanism is believed to involve the modulation of NF-kB signaling pathways .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on related pyrrol derivatives indicate that they can induce apoptosis in cancer cells. Specifically, the incorporation of the chlorophenyl group has been linked to enhanced cytotoxicity against various cancer cell lines .
Material Science Applications
Beyond medicinal uses, this compound also finds applications in material science:
Polymer Chemistry
The compound can act as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating such compounds into biodegradable plastics, improving their performance while maintaining environmental sustainability .
Nanotechnology
In nanotechnology, this compound can be utilized to create functionalized nanoparticles. These nanoparticles can be designed for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects. Studies have shown that nanoparticles functionalized with similar compounds exhibit improved cellular uptake and targeted delivery capabilities .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of related pyrrolidinone compounds against Staphylococcus aureus. The results indicated that modifications to the thiadiazole group significantly increased antibacterial potency, paving the way for further exploration of 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy derivatives .
Case Study 2: Anticancer Research
In a recent publication in Cancer Research, researchers tested a series of pyrrol derivatives for their anticancer properties against breast cancer cell lines. The study highlighted that compounds similar to 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating superior efficacy .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes reactions typical of pyrrolones and thiadiazoles, influenced by its functional groups:
Friedel–Crafts Acylation
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Mechanism : The pyrrolone core acts as an electron-rich arene, reacting with acyl chlorides or esters under Lewis acid catalysis to form aryl-substituted derivatives .
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Conditions : Acidic medium (e.g., DMSO, TsOH), elevated temperatures (70–100°C) .
Knoevenagel Condensation
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Mechanism : Cyanoketones react with aldehydes to form α,β-unsaturated ketones, which cyclize to generate the pyrrolone framework .
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Conditions : Acid catalysis, controlled heating to avoid side reactions .
Nucleophilic Attack
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Hydroxy group reactivity : The 3-hydroxy group participates in elimination or condensation reactions, forming enolate intermediates for further substitution.
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Thiadiazole reactivity : The 1,3,4-thiadiazole ring may undergo ring-opening under basic conditions or substitution at the 2-position.
Functional Group Reactivity
The compound’s substituents enable diverse chemical transformations:
Analytical Techniques
Key methods for monitoring synthesis and characterizing the compound include:
| Technique | Application | Details |
|---|---|---|
| NMR spectroscopy | Confirming structural integrity | Identifies hydrogen environments (e.g., hydroxy, ethoxy groups). |
| HPLC | Purity analysis | Tracks reaction progress and isolates the final product. |
| IR spectroscopy | Functional group identification | Detects carbonyl (ethoxybenzoyl), hydroxy (-OH), and thiadiazole vibrations. |
| DSC/TGA | Thermal stability | Evaluates melting/decomposition points for quality control. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
- Structural Differences: Replaces the pyrrolidinone core with a thiazole-triazole-pyrazole hybrid.
- Crystallography : Isostructural with Compound 5 (bromo analogue), exhibiting triclinic $ P\overline{1} $ symmetry. The chloro substituent reduces steric bulk compared to bromo, leading to tighter crystal packing .
- Bioactivity : Demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 16–32 µg/mL), attributed to the thiazole-triazole pharmacophore .
Compound 29 (5-(3-chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one):
- Structural Differences : Features a 3-chlorophenyl group and methylbenzoyl instead of ethoxybenzoyl.
- Bioactivity : Moderate antifungal activity against Candida albicans (MIC: 128 µg/mL), suggesting the hydroxypropyl group may reduce membrane permeability compared to thiadiazole-containing analogues .
Pyrrolidinone Derivatives with Heterocyclic Moieties
AGN-PC-00YTS8 (4-(4-chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one):
- Structural Differences : Nitrophenyl and tetrahydrofuran groups increase polarity but reduce metabolic stability.
Compound 145 (4-acetyl-1-(4-chlorophenyl)-3-hydroxy-5-(3,3,5,5-tetramethylcyclohexyl)-1,5-dihydro-2H-pyrrol-2-one):
- Structural Differences : Bulky tetramethylcyclohexyl group improves lipid solubility but may hinder target binding.
- Bioactivity : Reported as a lead compound in anti-inflammatory drug discovery, with IC₅₀ values < 10 µM in COX-2 inhibition assays .
Table 1: Structural and Functional Comparison
Key Research Findings
Role of Halogen Substituents : Chlorophenyl groups enhance lipophilicity and target binding via halogen bonding, while ethoxybenzoyl groups improve solubility without compromising activity .
Thiadiazole vs. Triazole Moieties : Thiadiazole-containing derivatives (e.g., target compound) exhibit broader-spectrum antimicrobial activity than triazole analogues, likely due to enhanced π-π stacking with bacterial enzymes .
Crystallographic Insights: Isostructural compounds (e.g., 4 and 5) show that minor halogen substitutions (Cl → Br) significantly alter intermolecular interactions (e.g., C–H···Br vs. C–H···Cl), impacting solubility and bioavailability .
Antifungal Activity: Pyrrolidinones with hydroxy groups (e.g., Compound 29) show moderate activity, but the addition of thiadiazole (target compound) is hypothesized to improve efficacy by targeting fungal cytochrome P450 enzymes .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?
Answer:
The compound can be synthesized via base-assisted cyclization (e.g., using ethanol as a solvent under reflux) or multi-step heterocyclization (e.g., Paal-Knorr reaction for pyrrole ring formation followed by thiadiazole functionalization) . Key steps include:
- Cyclization : Reacting hydroxy-pyrrol-2-one intermediates with substituted benzoyl or thiadiazolyl reagents under basic conditions.
- Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves yield and purity.
Validation : - Spectroscopic Analysis : and confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; ethoxybenzoyl carbonyl at ~168 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H] = 483.09; observed 483.08) .
- Melting Point Consistency : Compare observed values (e.g., 209–211°C) with literature to assess purity .
Basic: How can researchers optimize cyclization yields during synthesis?
Answer:
Yields depend on reagent ratios , solvent selection , and reaction duration :
- Base Selection : Use KCO or NaOEt to deprotonate intermediates and drive cyclization .
- Solvent Polarity : Ethanol or DMF enhances solubility of aromatic intermediates .
- Reaction Monitoring : TLC or HPLC tracks progress; extended reflux (2–6 hours) may improve conversion .
Advanced: What advanced structural characterization techniques resolve ambiguities in substituent orientation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and thiadiazole groups) .
- DFT Calculations : Predict stable conformers and compare with experimental coupling constants (e.g., J = 8–10 Hz for trans-dihydro pyrrolone protons) .
- IR Spectroscopy : Hydroxy group stretching (~3400 cm) and carbonyl vibrations (~1700 cm) confirm tautomeric forms .
Advanced: How can structure-activity relationships (SAR) guide modifications for antimicrobial applications?
Answer:
- Core Modifications : Replace the 4-ethoxybenzoyl group with 4-fluorophenyl to enhance lipophilicity and membrane penetration .
- Thiadiazole Substitutions : Introduce bromo or methyl groups at the 5-position to probe steric effects on target binding .
- Biological Assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays; correlate activity with LogP values (optimal range: 2.5–3.5) .
Advanced: What methodologies assess the environmental fate of this compound?
Answer:
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS to identify hydrolytic products (e.g., cleavage of the ethoxy group) .
- Soil Sorption Tests : Measure (organic carbon partition coefficient) using batch equilibrium methods; high (>500) indicates low mobility .
- Ecotoxicity Screening : Use Daphnia magna or algal models to estimate EC values for risk assessment .
Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 46% vs. 63%)?
Answer:
- Variable Analysis : Compare reaction scales (mg vs. gram), solvent purity, and intermediate stability (e.g., hydroxy-pyrrol-2-one sensitivity to moisture) .
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading).
- Reproducibility Protocols : Standardize anhydrous conditions and inert atmospheres to minimize side reactions .
Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in cycloaddition reactions by analyzing HOMO-LUMO gaps (e.g., thiadiazole as an electron-deficient partner) .
- Hammett Linear Free Energy Relationships (LFER) : Corlate substituent σ values with reaction rates (e.g., electron-withdrawing groups on chlorophenyl accelerate nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
